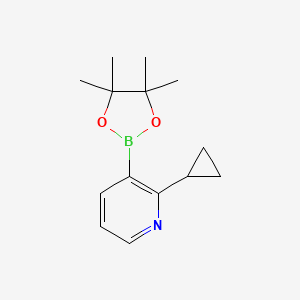

2-Cyclopropylpyridine-3-boronic Acid Pinacol Ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Cyclopropylpyridine-3-boronic Acid Pinacol Ester is an organoboron compound widely used in organic synthesis. It is particularly valuable in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules . This compound is characterized by its stability and reactivity, making it a versatile reagent in various chemical transformations.

Wirkmechanismus

Target of Action

Boronic esters, including 2-cyclopropylpyridine-3-boronic acid pinacol ester, are generally used in metal-catalyzed carbon-carbon bond formation reactions like the suzuki–miyaura reaction .

Mode of Action

The mode of action of this compound involves its use as a reagent in the Suzuki–Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which forms a carbon-carbon bond between an organoboron compound and a halide .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, in which this compound participates, is a key biochemical pathway . This reaction is widely used in organic synthesis, including the synthesis of pharmaceuticals, due to its mild and functional group tolerant reaction conditions .

Pharmacokinetics

It is known that the compound is used for pharmaceutical testing .

Result of Action

The result of the action of this compound in the Suzuki–Miyaura coupling reaction is the formation of a new carbon-carbon bond . This is a crucial step in the synthesis of various organic compounds.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is typically performed under mild conditions and is tolerant to various functional groups .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropylpyridine-3-boronic Acid Pinacol Ester typically involves the reaction of 2-cyclopropylpyridine with a boronic acid derivative in the presence of a catalyst. One common method is the palladium-catalyzed coupling of 2-cyclopropylpyridine with bis(pinacolato)diboron under mild conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

2-Cyclopropylpyridine-3-boronic Acid Pinacol Ester undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic ester and an aryl or vinyl halide in the presence of a palladium catalyst.

Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a radical approach.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene) are commonly used.

Protodeboronation: Radical initiators and solvents like methanol are used.

Major Products

Suzuki-Miyaura Coupling: The major products are biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.

Protodeboronation: The major product is the corresponding hydrocarbon.

Wissenschaftliche Forschungsanwendungen

2-Cyclopropylpyridine-3-boronic Acid Pinacol Ester is used in various scientific research applications:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Phenylboronic Acid Pinacol Ester

- Cyclopropylboronic Acid Pinacol Ester

- 2-Chloropyridine-3-boronic Acid Pinacol Ester

Uniqueness

2-Cyclopropylpyridine-3-boronic Acid Pinacol Ester is unique due to its cyclopropyl group, which imparts distinct reactivity and stability compared to other boronic esters. This makes it particularly valuable in the synthesis of sterically hindered and electronically diverse molecules .

Biologische Aktivität

2-Cyclopropylpyridine-3-boronic Acid Pinacol Ester, commonly referred to as 2-CycPrPy-3-BPin, is a boronic acid derivative that has garnered interest in medicinal chemistry due to its structural characteristics and potential biological applications. This compound features a cyclopropyl group attached to a pyridine ring, along with a boronic acid pinacol ester moiety. The unique combination of these functional groups positions it as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is crucial for constructing complex organic molecules.

The molecular formula of 2-CycPrPy-3-BPin is C₁₁H₁₅BNO₂, with a molecular weight of approximately 245.13 g/mol. The synthesis typically involves standard organic reactions that allow for the introduction of the cyclopropyl and boronic acid functionalities. The pinacol ester serves as a protecting group, enhancing the compound's stability during synthetic processes.

Table 1: Comparison of Similar Boronic Acid Derivatives

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| This compound | Cyclopropyl group + pyridine + pinacol ester | Versatile in cross-coupling reactions |

| 3-Pyridylboronic Acid | Pyridine + boronic acid | Commonly used in organic synthesis |

| Cyclopropylboronic Acid | Cyclopropyl + boronic acid | Focus on reactivity rather than heterocycles |

| 2-Methylpyridine-3-boronic Acid Pinacol Ester | Methyl substitution on pyridine | Different electronic properties affecting reactivity |

The mechanism by which this compound exerts its biological effects likely involves its ability to form reversible covalent bonds with biomolecules. This property allows it to modulate the activity of enzymes or receptors through competitive inhibition or substrate mimicry.

Case Studies

Several studies have explored the broader implications of boronic acids in medicinal chemistry:

- Bortezomib for Multiple Myeloma : This FDA-approved drug illustrates the potential of boron-containing compounds in treating cancer by inhibiting proteasome function .

- Vaborbactam : Another example is vaborbactam, which serves as a β-lactamase inhibitor used in combination with antibiotics for treating resistant infections .

These examples underscore the importance of structural modifications on biological activity and pharmacological profiles.

Future Directions

Given the structural novelty and potential biological applications of this compound, further research is warranted to elucidate its specific biological activities. Potential studies could focus on:

- In vitro and In vivo Studies : Assessing the compound's efficacy against various cancer cell lines or pathogenic bacteria.

- Mechanistic Studies : Investigating how this compound interacts with specific enzymes or receptors.

- Structural Modifications : Exploring how changes to the cyclopropyl or pyridine moieties affect biological activity.

Eigenschaften

IUPAC Name |

2-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BNO2/c1-13(2)14(3,4)18-15(17-13)11-6-5-9-16-12(11)10-7-8-10/h5-6,9-10H,7-8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTUATTSYEKDRSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.